

Physical and chemical properties of 1-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-1-(3,5-difluorophenyl)ethanol*

Cat. No.: B2439065

[Get Quote](#)

An In-Depth Technical Guide to 1-(3,5-difluorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(3,5-difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and chemical research sectors. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This document details the compound's physicochemical properties, spectroscopic signature, a validated synthetic pathway, and critical safety protocols. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Core Physicochemical Properties

1-(3,5-difluorophenyl)ethanol, also known by synonyms such as 3,5-Difluorophenylmethylcarbinol, is a chiral secondary alcohol.^[1] Its structure features a stereocenter at the carbinol carbon, making it a valuable building block for asymmetric synthesis. The presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences the molecule's electron density and lipophilicity, properties that are critical in medicinal chemistry.

The compound typically presents as a liquid at room temperature.[\[1\]](#) A summary of its key identifiers and computed physicochemical properties is presented below.

Property	Value	Source
CAS Number	872181-59-4	SynQuest Labs [1]
Molecular Formula	C ₈ H ₈ F ₂ O	SynQuest Labs, ChemScene [1] [2]
Molecular Weight	158.15 g/mol	ChemScene, MolCore [2] [3]
Physical State	Liquid	SynQuest Labs [1]
Topological Polar Surface Area	20.23 Å ²	ChemScene [2]
LogP (Computed)	1.4996	ChemScene [2]

Note: Experimental data for properties like melting and boiling points are not readily available in public literature, suggesting the compound may be primarily used in solution or as an intermediate.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 1-(3,5-difluorophenyl)ethanol. The following sections describe the expected spectroscopic data based on its molecular structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.

- ¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton.
 - Aromatic Protons (Ar-H): Expect complex multiplets in the δ 6.5-7.5 ppm region. The protons on the difluorophenyl ring will exhibit coupling to each other and to the adjacent fluorine atoms (³JHF and ⁴JHF), leading to intricate splitting patterns.
 - Methine Proton (-CHOH): This proton, being adjacent to the electron-withdrawing oxygen, is deshielded and should appear as a quartet around δ 3.3-4.0 ppm due to coupling with

the three methyl protons.[4]

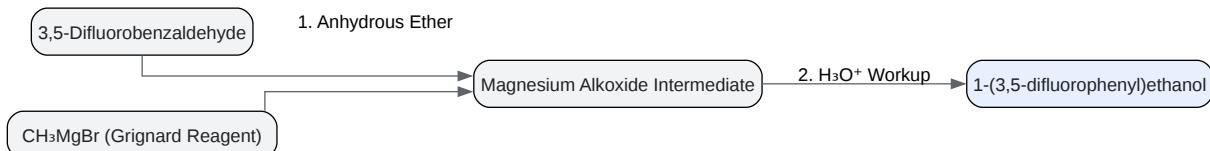
- Methyl Protons (-CH₃): These protons will appear as a doublet in the upfield region, typically δ 1.0-1.7 ppm, due to coupling with the single methine proton.[4]
- Hydroxyl Proton (-OH): This signal is often a broad singlet with a variable chemical shift (δ 0.5-5.0 ppm) due to hydrogen bonding and exchange with trace water in the solvent.[4] Its presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.
- ¹³C NMR: The carbon spectrum complements the proton data.
 - Aromatic Carbons (Ar-C): Signals will appear in the δ 110-165 ppm range. The carbons directly bonded to fluorine (C-F) will appear as doublets with large one-bond coupling constants (¹J_{CF} \approx 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.
 - Methine Carbon (-COH): The carbon bearing the hydroxyl group is deshielded and typically resonates in the δ 50-80 ppm region.[4]
 - Methyl Carbon (-CH₃): This carbon will be found in the aliphatic region, around δ 10-30 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- O-H Stretch: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.
- C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and 3000-3100 cm⁻¹ for the aromatic C-H bonds.
- C-O Stretch: A strong, sharp band in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bond of the secondary alcohol.[5]
- C-F Stretch: One or more strong absorption bands are expected in the 1100-1350 cm⁻¹ range.

- C=C Aromatic Stretch: Several medium-intensity peaks between 1450-1600 cm⁻¹.


Mass Spectrometry (MS)

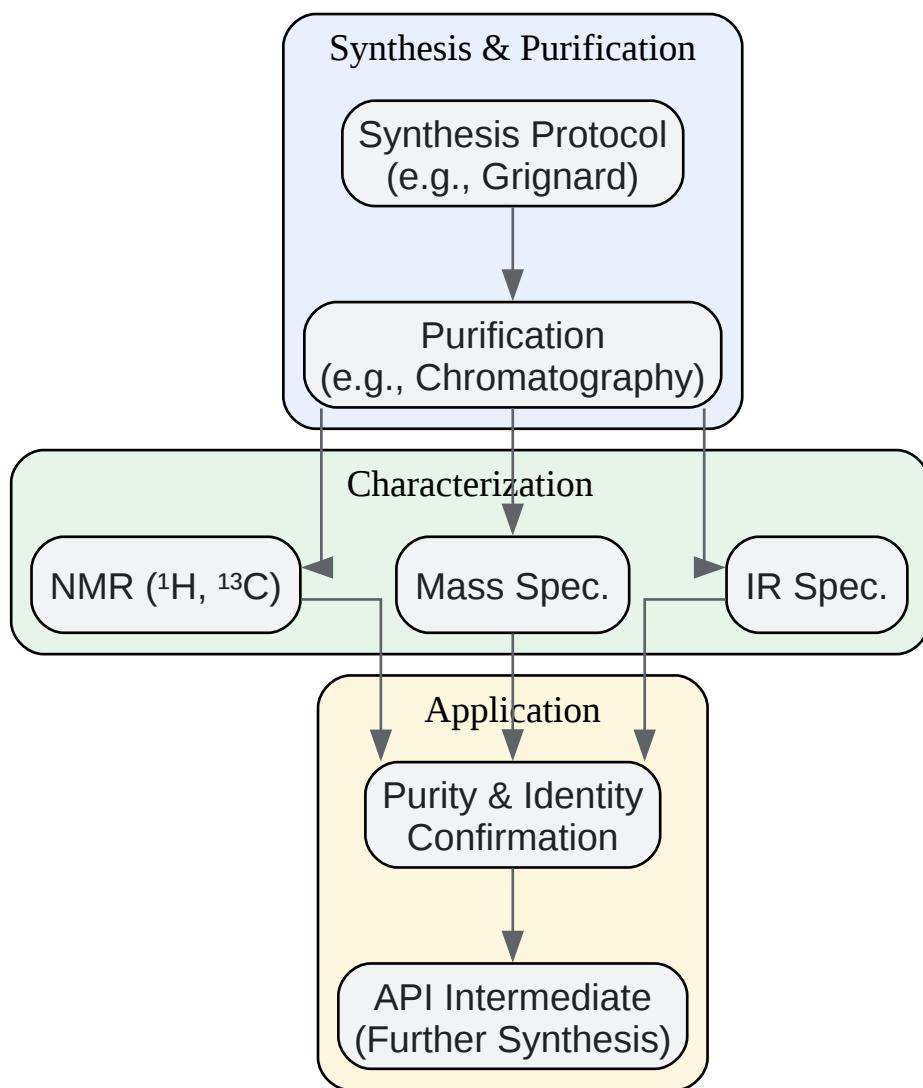
Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (158.15).
- Key Fragments: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage to form the stable difluorotropylium or related benzylic cations.

Synthesis and Reactivity

A reliable method for the laboratory-scale synthesis of 1-(3,5-difluorophenyl)ethanol is the nucleophilic addition of a methyl organometallic reagent to 3,5-difluorobenzaldehyde. The Grignard reaction is a classic and effective choice.

[Click to download full resolution via product page](#)


Caption: Grignard synthesis of 1-(3,5-difluorophenyl)ethanol.

Causality: The choice of a Grignard reagent (methylmagnesium bromide) provides a highly nucleophilic methyl anion equivalent. This nucleophile readily attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water. The subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final alcohol product.

Applications in Research and Drug Development

1-(3,5-difluorophenyl)ethanol is not just a laboratory chemical; it is a strategic building block in the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[\[1\]](#)

- **Chiral Pool Synthesis:** As a chiral molecule, its enantiomerically pure forms ((R)- and (S)-1-(3,5-difluorophenyl)ethanol) are highly sought after. They serve as key intermediates in asymmetric syntheses, allowing for the construction of stereospecific drugs where only one enantiomer provides the therapeutic effect.
- **Metabolic Blocking:** The fluorine atoms are a key feature. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing a difluorophenyl moiety can block metabolic pathways at that position, increasing the bioavailability and half-life of a drug.
- **Modulation of Physicochemical Properties:** Fluorine substitution increases lipophilicity, which can enhance a drug's ability to cross cell membranes. The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, which can be used to fine-tune a molecule's binding affinity to its biological target.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for 1-(3,5-difluorophenyl)ethanol.

Safety, Handling, and Storage

Proper handling of 1-(3,5-difluorophenyl)ethanol is crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard Identification:

- Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)[\[6\]](#)[\[7\]](#)

- GHS Pictogram: GHS07 (Exclamation Mark).[\[1\]](#)
- Signal Word: Warning.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Recommended Protocols:

- Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[\[1\]](#) Emergency eye wash stations and safety showers should be readily accessible.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves.[\[1\]](#)
 - Eye Protection: Use chemical safety goggles or a face shield.[\[1\]](#)
 - Skin and Body Protection: Wear a lab coat or suitable protective clothing.[\[1\]](#)
- Handling: Avoid contact with skin and eyes.[\[1\]](#) Do not breathe fumes, mists, or vapors.[\[1\]](#) Wash hands thoroughly after handling.[\[6\]](#) Keep away from heat, sparks, and open flames.[\[8\]](#)
- Storage: Store in a cool, dry, and well-ventilated area.[\[9\]](#) Keep the container tightly closed when not in use.[\[1\]](#)

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[\[9\]](#)
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[\[9\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[\[1\]](#)[\[9\]](#)

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Protocol 6.1: Synthesis via Grignard Reaction

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
- Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether.
- Reaction: To the flask, add methylmagnesium bromide (1.1 equivalents, typically 3.0 M in ether) via syringe. Cool the flask to 0 °C using an ice bath.
- Addition: Add the aldehyde solution dropwise from the funnel to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
- Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3,5-difluorophenyl)ethanol.

Protocol 6.2: Characterization by NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

- ^1H NMR Acquisition: Acquire a proton spectrum. Use standard parameters, ensuring sufficient scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.
- Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected data in Section 2.1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. chemscene.com [chemscene.com]
- 3. molcore.com [molcore.com]
- 4. Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(3,5-difluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2439065#physical-and-chemical-properties-of-1-3-5-difluorophenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com